5E-Octadecene-7,9-diynoic acid

Description

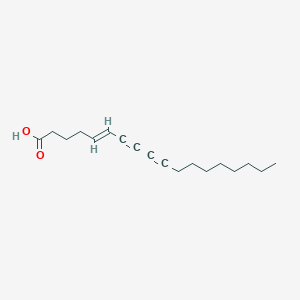

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H26O2 |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(E)-octadec-5-en-7,9-diynoic acid |

InChI |

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h13-14H,2-8,15-17H2,1H3,(H,19,20)/b14-13+ |

InChI Key |

IGVKWAAPMVVTFX-BUHFOSPRSA-N |

Isomeric SMILES |

CCCCCCCCC#CC#C/C=C/CCCC(=O)O |

Canonical SMILES |

CCCCCCCCC#CC#CC=CCCCC(=O)O |

Origin of Product |

United States |

Systematic Nomenclature and Stereochemical Assignment of 5e Octadecene 7,9 Diynoic Acid

The naming of complex organic molecules like (5E)-Octadecene-7,9-diynoic acid follows a set of internationally recognized rules established by the International Union of Pure and Applied Chemistry (IUPAC). iupac.org This systematic approach ensures that the name of a compound provides an unambiguous description of its molecular structure.

Preferred IUPAC Naming Conventions for Enediynoic Acids

For a fatty acid like (5E)-Octadecene-7,9-diynoic acid, which contains both a double bond (an 'ene') and two triple bonds (a 'diyne'), the IUPAC nomenclature rules are applied as follows:

Identify the Parent Chain: The longest continuous carbon chain containing the principal functional group, in this case, the carboxylic acid (-COOH), is identified. For this molecule, the chain consists of 18 carbon atoms, making it a derivative of octadecane. libretexts.org

Identify the Principal Functional Group: The carboxylic acid group is the highest priority functional group and dictates the suffix of the name, which is "-oic acid". nobraintoosmall.co.nz The carbon atom of the carboxyl group is assigned as position 1. wikipedia.orgyoutube.com

Locate and Name the Unsaturation: The positions of the double and triple bonds are indicated by numbers. The double bond is at carbon 5, and the two triple bonds start at carbons 7 and 9. The presence of a double bond is indicated by "en," and the two triple bonds are indicated by "diyn."

Combine the Elements: The name is constructed by indicating the chain length (octadec-), followed by the locations and types of unsaturation (-5-en-7,9-diyn-), and finally the principal functional group suffix (-oic acid).

Specify Stereochemistry: The configuration of the double bond at carbon 5 is specified as 'E'.

Therefore, the systematic IUPAC name is (5E)-octadec-5-en-7,9-diynoic acid .

| Component | Description |

| octadec | Indicates an 18-carbon parent chain. |

| -5-en- | A double bond is present between carbon 5 and 6. |

| -7,9-diyn- | Two triple bonds are present, starting at carbons 7 and 9. |

| -oic acid | The principal functional group is a carboxylic acid. |

| (5E)- | The stereochemistry at the double bond is E. |

E/Z Isomerism and its Implications for 5E-Octadecene-7,9-Diynoic Acid

The designation "(5E)-" refers to the stereochemistry of the double bond at the fifth carbon. E/Z isomerism, a form of stereoisomerism, arises due to the restricted rotation around a carbon-carbon double bond. bioninja.com.aurevise.im The labels E and Z are derived from the German words entgegen (opposite) and zusammen (together), respectively. ucalgary.ca

The assignment of E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules: libretexts.orgucalgary.ca

Each atom directly attached to the carbons of the double bond is assigned a priority based on its atomic number. Higher atomic numbers receive higher priority. savemyexams.com

If the atoms are the same, the priority is determined by moving to the next atoms along the chain until a point of difference is found. ucalgary.ca

If the two highest-priority groups are on the same side of the double bond, the configuration is Z. If they are on opposite sides, the configuration is E. ucalgary.cadocbrown.info

In the case of (5E)-Octadecene-7,9-diynoic acid, the substituents on the double bond at carbons 5 and 6 are:

At Carbon 5: A -(CH₂)₄COOH group and a hydrogen atom. The carbon of the chain has a higher atomic number than hydrogen, so the -(CH₂)₄COOH group has higher priority.

At Carbon 6: A -C≡C- group and a hydrogen atom. The carbon of the alkyne has a higher atomic number than hydrogen, so the -C≡C- group has higher priority.

Since the two higher-priority groups, the -(CH₂)₄COOH group and the -C≡C- group, are on opposite sides of the double bond, the configuration is designated as E.

Positional Isomerism of Octadecene-Diynoic Acids

Positional isomerism occurs when functional groups or other structural features are located at different positions on the same carbon skeleton. oup.com For octadecene-diynoic acids, there is a large potential for positional isomers, where the double bond and the two triple bonds can be situated at various locations along the 18-carbon chain.

For example, while the subject compound is 5-ene-7,9-diynoic, other positional isomers could include:

An octadecene-diynoic acid with the double bond at a different position, such as 6-ene-8,10-diynoic acid.

An octadecene-diynoic acid where the relative positions of the double and triple bonds are altered, such as 7-ene-5,9-diynoic acid.

The specific positions of the unsaturations significantly influence the molecule's chemical reactivity and physical properties. The study of positional isomers of fatty acids is crucial as they can have different biological activities and metabolic fates. nih.govmdpi.com

| Isomer Type | Description | Example |

| Geometric Isomer | Different spatial arrangement around a double bond. | (5Z)-Octadecene-7,9-diynoic acid |

| Positional Isomer | Different locations of the double and triple bonds. | Octadec-6-en-8,10-diynoic acid |

Computational Approaches to Stereochemical Confirmation

Determining the absolute and relative stereochemistry of complex molecules can be challenging. Computational chemistry provides powerful tools to aid in this process, often used in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netkubikat.org

One of the most common approaches involves the use of Density Functional Theory (DFT) to calculate the NMR chemical shifts for all possible stereoisomers of a molecule. mdpi.comacs.org These calculated spectra are then compared to the experimental NMR data. The stereoisomer whose calculated spectrum most closely matches the experimental one is considered the most likely structure.

Methods such as the DP4 probability analysis have been developed to provide a statistical measure of confidence in the assignment of stereochemistry based on the comparison of calculated and experimental NMR data. nih.govacs.org These computational methods are invaluable for confirming the stereochemical assignments, such as the E configuration of the double bond in (5E)-Octadecene-7,9-diynoic acid, especially when crystallographic data is unavailable. frontiersin.orgrsc.org

Synthetic Methodologies and Strategies for Accessing 5e Octadecene 7,9 Diynoic Acid and Its Structural Analogs

Total Synthesis Approaches for Diynoic Acid Scaffolds

Total synthesis provides an unambiguous route to the target molecule from simple, commercially available starting materials. For a molecule like 5E-Octadecene-7,9-diynoic acid, a convergent strategy is often favored, where key fragments of the molecule are synthesized separately before being coupled together in the final stages.

A primary consideration in the synthesis of this compound is the construction of the conjugated enediyne system. The connection between the alkene and the diyne moiety is a critical bond formation. Several retrosynthetic disconnections are possible, but a common and effective approach involves the coupling of a vinyl metallic or vinyl halide species with a terminal alkyne or a halo-alkyne.

Cross-coupling reactions are powerful tools for forging the C(sp)-C(sp²) bond in the enediyne core. sigmaaldrich.com Key reactions in this context include:

Sonogashira Coupling: This palladium-catalyzed reaction between a vinyl halide and a terminal alkyne is a highly effective method for creating the alkene-alkyne linkage. mdpi.com The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis.

Cadiot-Chodkiewicz Coupling: This copper-catalyzed reaction couples a terminal alkyne with a 1-haloalkyne to form an unsymmetrical diyne. researchgate.net This can be a key step in building the diynyl portion of the molecule before its attachment to the alkene fragment.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. nih.gov A vinyl halide could be coupled with an alkynylzinc reagent, or an alkynyl halide with a vinylzinc reagent.

A plausible strategy would involve the synthesis of two main fragments: an ω-functionalized C8-alkyne (containing the eventual carboxylic acid) and a C10-vinyl species with the E-alkene pre-installed. For instance, a Sonogashira coupling between (E)-1-iodooct-1-ene and a protected dec-2,4-diynoic acid derivative could be a key final step.

Controlling the stereochemistry of the C5-C6 double bond to achieve the desired E-configuration is a critical aspect of the total synthesis. Several methods are available for the stereoselective formation of E-alkenes. Current time information in Bangalore, IN.springernature.com

One effective strategy is the hydroalkylation of terminal alkynes . This method can create a new C-C bond while establishing the E-alkene stereochemistry with high selectivity. For example, a copper-catalyzed hydroalkylation of a terminal alkyne with an alkyl halide can proceed with excellent anti-Markovnikov selectivity and diastereospecificity to yield the E-alkene. Current time information in Bangalore, IN.

Another powerful technique is the stereospecific reduction of an alkyne . While the reduction of an internal alkyne with sodium in liquid ammonia (B1221849) (Birch reduction) typically yields the E-alkene, other methods offer greater control and functional group tolerance. For example, reduction with aluminum hydride reagents can provide E-alkenes from alkynes. springernature.com

A synthetic sequence could involve the creation of a C10 precursor containing a triple bond at the C5-C6 position. This alkyne could then be stereoselectively reduced to the E-alkene before or after coupling with the diyne fragment. The choice of method would depend on the functional group compatibility at that stage of the synthesis.

| Method | Description | Key Features | Reference |

| Copper/Nickel Catalyzed Hydroalkylation | A dual catalyst system enables the anti-Markovnikov hydroalkylation of terminal alkynes with alkyl iodides. | High regioselectivity, excellent E-stereoselectivity, broad functional group tolerance. | Current time information in Bangalore, IN. |

| Cobalt-Catalyzed Hydrogenation | A cobalt-diphosphine complex can stereoselectively reduce internal alkynes to E-alkenes. | Uses an inexpensive base metal catalyst. | springernature.com |

| Aluminum Hydride Reduction | Reagents like diisobutylaluminium hydride (DIBAL-H) can reduce alkynes to E-alkenes via a syn-addition of Al-H followed by protonolysis. | High stereoselectivity for E-alkene formation. | springernature.com |

Strategic Considerations for Alkene-Alkyne Linkages

Chemoenzymatic Synthesis of Octadecene-Diynoic Acids

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a classical organic synthesis framework. skinident.worldnih.gov This approach can offer advantages in terms of mild reaction conditions, reduced need for protecting groups, and high stereoselectivity. For a fatty acid derivative like this compound, lipases and desaturases are particularly relevant enzymes.

The biosynthesis of naturally occurring polyacetylenes provides a blueprint for a potential chemoenzymatic route. It is known that many polyacetylenic fatty acids are derived from common fatty acids like oleic acid and linoleic acid through the action of specialized desaturase and acetylenase enzymes. researchgate.netgsartor.orgnih.gov These enzymes are responsible for introducing double and triple bonds into the fatty acid chain. nih.gov

A potential chemoenzymatic strategy could involve:

Chemical Synthesis of a Precursor: A synthetic fatty acid, perhaps with a pre-existing double or triple bond at a specific location, could be chemically synthesized.

Enzymatic Desaturation/Acetylation: This synthetic precursor could then be subjected to the action of a specific acetylenase enzyme to introduce the diyne functionality. For example, enzymes from the Crepis family are known to convert linoleic acid into crepenynic acid (octadec-9-en-12-ynoic acid). aocs.orgresearchgate.net While not directly producing the target molecule, this demonstrates the feasibility of enzymatic alkyne formation on a C18 backbone.

Lipase-Catalyzed Esterification: Lipases are widely used for the esterification of fatty acids under mild conditions. scielo.br If the synthesis yields the target acid, a lipase (B570770) could be used to create various ester derivatives for biological testing. Conversely, if a synthetic route produces an ester of the target molecule, a lipase could be used for its hydrolysis to the free acid. Lipases from Candida antarctica (Novozym 435) and Rhizomucor miehei are known to be effective in such transformations. frontiersin.org

| Enzyme Class | Potential Application in Synthesis | Example/Rationale | Reference |

| Fatty Acid Desaturase/Acetylenase | Introduction of the diyne moiety into a C18 fatty acid precursor. | Crep1, a plant acetylenase, converts a double bond in linoleic acid to a triple bond to form crepenynic acid. | nih.govaocs.org |

| Lipase | Regioselective esterification or hydrolysis of the carboxylic acid group. | Novozym 435 is a robust biocatalyst for the synthesis of fatty acid esters. | scielo.brfrontiersin.org |

Semi-synthetic Derivatization of Naturally Occurring Polyacetylenic Precursors

Nature provides a rich source of complex chemical structures, including a wide variety of polyacetylenic compounds. nih.gov Semi-synthesis, which involves the chemical modification of these naturally occurring precursors, can be a highly efficient strategy for accessing complex targets like this compound.

A key potential precursor for the semi-synthesis is crepenynic acid (9Z-octadecen-12-ynoic acid), which is found in the seed oils of plants from the Crepis genus. aocs.orgresearchgate.net Crepenynic acid already contains a C18 backbone and a triple bond, making it an attractive starting material.

A hypothetical semi-synthetic route starting from crepenynic acid could involve:

Isolation: Extraction of crepenynic acid from a natural source like Crepis alpina seed oil.

Isomerization: Stereoselective isomerization of the Z-alkene at C9 to the required E-alkene at C5. This is a non-trivial transformation and would likely require a multi-step sequence, for example, via reduction of the double bond, functionalization, and subsequent stereoselective elimination to form the new double bond at the desired position.

Introduction of the Second Alkyne: Conversion of the C9-C10 region into the second alkyne to form the conjugated diyne system. This could potentially be achieved through a sequence of bromination and dehydrobromination reactions.

Chain Manipulation: If necessary, chain extension or shortening reactions could be employed to adjust the carbon skeleton.

Another strategy could involve starting with a naturally occurring C18 diynoic acid that is an isomer of the target, such as (13E,17)-octadecadiene-9,11-diynoic acid, which has been isolated from Mitrephora celebica. researchgate.netnih.gov Chemical manipulation of the double bond positions could potentially lead to the desired 5E isomer.

Development of Novel Synthetic Routes for Diverse this compound Derivatives

To explore the biological activity profile of this compound, it is essential to develop synthetic routes that are flexible and allow for the creation of a diverse library of derivatives. This involves introducing various functional groups at different positions of the molecule.

Modification of the Carboxylic Acid: The carboxyl group is a prime site for derivatization. Standard organic chemistry techniques can be used to convert the acid into a wide range of functional groups, including:

Esters: Reaction with various alcohols under acidic conditions (Fischer esterification) or using coupling agents.

Amides: Coupling with a diverse range of primary and secondary amines using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Alcohols: Reduction of the carboxylic acid or its corresponding ester using reducing agents like lithium aluminum hydride (LiAlH₄).

Modification of the Alkyl Chain: Modern cross-coupling reactions can be employed to introduce functionality along the carbon chain. For example, a synthetic intermediate containing a halide or triflate could be coupled with various organometallic reagents (e.g., in Suzuki, Stille, or Negishi reactions) to append different alkyl or aryl groups. sigmaaldrich.comnih.govmdpi.com

Modification of the Enediyne System: The reactivity of the enediyne itself can be harnessed for derivatization. For example, the epoxidation of the double bond followed by ring-opening with various nucleophiles can lead to a range of functionalized derivatives. csic.es Additionally, cycloaddition reactions involving the diyne system could be explored to generate highly complex molecular scaffolds.

The development of modular synthetic routes, where different building blocks can be easily swapped, is key to efficiently generating a library of analogs for comprehensive structure-activity relationship (SAR) studies.

Advanced Analytical and Spectroscopic Characterization of 5e Octadecene 7,9 Diynoic Acid

High-Resolution Mass Spectrometry for Molecular Confirmation (e.g., LC-MS/MS)

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of 5E-Octadecene-7,9-diynoic acid. By providing an exact mass measurement, HRMS can verify the molecular formula, C₁₈H₂₆O₂. Typically coupled with liquid chromatography (LC-MS), this technique allows for the analysis of the compound in its intact, underivatized form.

In electrospray ionization (ESI) negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed, providing a highly accurate mass measurement. For C₁₈H₂₆O₂, the predicted monoisotopic mass of the neutral molecule is 274.1933 Da, and the [M-H]⁻ ion would be observed at m/z 273.1859. Positive ion mode may yield adducts such as [M+H]⁺ (m/z 275.2006) and [M+Na]⁺ (m/z 297.1825).

Tandem mass spectrometry (MS/MS) provides crucial structural information through controlled fragmentation of the parent ion. While specific experimental data for this compound is not widely published, fragmentation patterns for similar polyacetylenic fatty acids have been studied. researchgate.net Characteristic fragmentation pathways would involve cleavages at specific bonds, influenced by the positions of the double and triple bonds, as well as the carboxylic acid group. For instance, cleavages adjacent to the conjugated system are common, providing diagnostic ions that help to locate the ene-diyne moiety within the alkyl chain. researchgate.net

Table 1: Predicted HRMS Data for this compound

| Adduct | Ion Formula | Predicted m/z |

|---|---|---|

| [M-H]⁻ | C₁₈H₂₅O₂⁻ | 273.18599 |

| [M+H]⁺ | C₁₈H₂₇O₂⁺ | 275.20055 |

| [M+Na]⁺ | C₁₈H₂₆O₂Na⁺ | 297.18249 |

| [M+K]⁺ | C₁₈H₂₆O₂K⁺ | 313.15643 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's constitution and stereochemistry.

¹H-NMR: The proton NMR spectrum of this compound would exhibit several characteristic signals. The olefinic protons of the trans double bond (at C5 and C6) would appear as multiplets in the downfield region, typically between δ 5.5 and 6.5 ppm. The large coupling constant (J ≈ 15 Hz) between these protons is diagnostic for the E-configuration. The protons on the carbons alpha to the carboxylic acid (C2) would resonate around δ 2.3-2.4 ppm as a triplet. The methylene (B1212753) protons adjacent to the ene-diyne system (C4) would also be shifted downfield. The long aliphatic chain would produce a complex series of overlapping multiplets in the δ 1.2-1.6 ppm region, culminating in a terminal methyl group (C18) appearing as a triplet around δ 0.9 ppm.

¹³C-NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is the most downfield signal, expected in the δ 175-180 ppm range. libretexts.org The carbons of the conjugated system are also characteristic: the olefinic carbons (C5, C6) would appear between δ 110 and 140 ppm, while the sp-hybridized carbons of the diyne (C7, C8, C9, C10) would resonate in the δ 65-90 ppm range. scribd.comorganicchemistrydata.org The remaining aliphatic carbons would be found in the upfield region (δ 14-35 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Functional Groups

| Functional Group | Atom(s) | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Carboxylic Acid | -COOH | 10-12 (broad s) | 175-180 |

| Alpha-Methylene | C2-H₂ | 2.3-2.4 (t) | ~34 |

| trans-Olefin | C5-H, C6-H | 5.5-6.5 (m) | 110-140 |

| Diyne | - | - | 65-90 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the spectrum would be dominated by absorptions corresponding to the carboxylic acid and the unsaturated system.

A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com The C=O stretching vibration of the carbonyl group would give rise to a strong, sharp peak typically found around 1710 cm⁻¹ for a saturated, dimerized carboxylic acid. orgchemboulder.comopenstax.org Conjugation can lower this frequency slightly. The C≡C stretching vibrations of the diyne system are expected in the 2100-2260 cm⁻¹ region. Due to the conjugation and symmetry of the diyne, these bands might be weak or absent. The trans C=C double bond gives rise to a characteristic C-H out-of-plane bending vibration around 960-970 cm⁻¹. Finally, the C-H stretching vibrations of the aliphatic chain would appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong |

| Alkyne C≡C | Stretch | 2100-2260 | Weak to Medium |

| Alkene C=C (trans) | C-H bend (out-of-plane) | 960-970 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Analysis

UV-Vis spectroscopy is particularly useful for analyzing molecules with conjugated π-systems, as these systems absorb light in the ultraviolet or visible range. The ene-diyne chromophore in this compound, formed by the conjugation of the C5=C6 double bond with the C7≡C8 and C9≡C10 triple bonds, is expected to produce characteristic absorption maxima (λ_max). acs.orghku.hk

While a simple alkene absorbs below 200 nm, and a simple alkyne is similar, the extended conjugation in the ene-diyne system shifts the absorption to longer wavelengths, typically into the 230-280 nm range. gsartor.org The spectrum would likely show a main absorption band with fine vibrational structure, which is characteristic of rigid, conjugated systems. The exact λ_max and the molar absorptivity (ε) are sensitive to the solvent used for the analysis. hku.hk

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic methods are essential for the purification of this compound and for assessing its purity. High-performance liquid chromatography (HPLC) is the technique of choice. researchgate.net

Table 4: Typical HPLC Parameters for Fatty Acid Separation

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18, 2.1-4.6 mm i.d., 100-250 mm length, <5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) or Methanol + 0.1% Formic Acid |

| Elution Mode | Gradient elution (e.g., increasing percentage of B over time) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV (at λ_max), ELSD, CAD, or Mass Spectrometry (MS) |

Crystallographic Analysis of this compound and Its Complexes

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. Although no specific crystal structure for this compound is publicly available, the general principles of fatty acid crystallography can be applied. acs.org

Structure Activity Relationship Sar Studies of 5e Octadecene 7,9 Diynoic Acid Derivatives and Analogs

Rational Design and Synthesis of 5E-Octadecene-7,9-Diynoic Acid Analogs

The rational design of analogs of this compound is largely informed by its natural biosynthetic pathway. In plants, polyacetylenes are typically formed from common C18 unsaturated fatty acids like oleic and linoleic acid. mdpi.com These precursors undergo a series of enzymatic desaturation and oxidation reactions to create the characteristic ene-diyne-ene structure. mdpi.comresearchgate.net The biosynthesis often proceeds through key intermediates such as crepenynic acid, which is further modified to produce a diverse array of acetylenic oxylipins. mdpi.comnih.govd-nb.info Understanding this metabolic web allows researchers to design biomimetic analogs by envisioning modifications at various points in the pathway, such as altering chain length, saturation patterns, or adding functional groups.

Synthetic chemistry provides the tools to build these rationally designed analogs, as well as novel structures that may not exist in nature. nih.gov General synthetic strategies for fatty acid derivatives include modifications of the terminal carboxylic acid group to form esters and amides, or functionalization along the hydrocarbon chain. csic.es The synthesis of exocarpic acid (an isomer of this compound) and its analogs for antimycobacterial testing demonstrates the feasibility of producing these complex molecules in the lab for SAR studies. researchgate.net These synthetic approaches enable precise control over structural features, facilitating a systematic exploration of the chemical space around the parent compound to identify key determinants of biological activity. csic.es

Impact of Fatty Acid Chain Length and Degree of Unsaturation on Biological Mechanisms

The molecular architecture of polyacetylenic fatty acids, specifically their carbon chain length and the number and position of unsaturated bonds, is a critical determinant of their biological activity.

Fatty Acid Chain Length: The C18 backbone of this compound is a common feature among many bioactive polyacetylenes. mdpi.com Research indicates that this chain length is often optimal for certain biological effects, such as cytotoxicity. mdpi.com Studies on various acetylenic lipids have shown that their antifungal and cytotoxic activities are highly dependent on the length of the carbon chain. mdpi.commdpi.com For instance, while a range of C16 to C20 acetylenic acids demonstrated antifungal properties, the potency varied with chain length. researchgate.net A general trend observed in both natural and synthetic polyacetylenes is that cytotoxicity diminishes significantly as the carbon chain is shortened from C17 or C18. mdpi.com

Interactive Table: General Effect of Fatty Acid Chain Length on Antimicrobial Activity

| Carbon Chain Length | General Antimicrobial/Antifungal Activity | Reference |

|---|---|---|

| C8 - C12 | Generally effective; lauric acid (C12) often shows high activity against various microbes. | mdpi.comconicet.gov.ar |

| C14 - C16 | Often show maximum antifungal effects in specific classes like 2-alkynoic fatty acids. | mdpi.com |

| C17 - C18 | Frequently associated with potent cytotoxic and antifungal activities in polyacetylenes. | mdpi.comresearchgate.net |

Degree of Unsaturation: The conjugated system of one double bond and two triple bonds (ene-diyne) in this compound is fundamental to its bioactivity. This unsaturation dictates the molecule's shape, rigidity, and electronic properties. The position of these triple bonds is known to directly affect fungicidal properties. mdpi.com SAR studies on related C17 and C18 acetylenic oxylipins have revealed that a terminal double bond (a vinyl group) is a significant feature for cytotoxicity, suggesting that this part of the molecule may be involved in key interactions or metabolic activation. mdpi.com The antimycobacterial activity of exocarpic acid, a positional isomer with a similar ene-diyne structure, has been linked to the inhibition of mycolic acid biosynthesis, a mechanism that likely depends on the specific shape and reactivity conferred by the unsaturated system. researchgate.net

Influence of Stereochemistry (E/Z Isomerism) on Molecular Interactions

Stereochemistry, particularly the configuration of double bonds, plays a pivotal role in the biological activity of unsaturated fatty acids. studymind.co.uksolubilityofthings.com The designation "5E" in this compound specifies that the double bond at the fifth carbon has a trans (from the German entgegen) configuration. This results in a more linear and rigid molecular shape compared to its corresponding cis (zusammen) or Z-isomer, which would have a distinct kink in its hydrocarbon chain.

This difference in three-dimensional structure is critical because molecular recognition in biological systems is highly specific. solubilityofthings.com The interaction of a fatty acid with enzyme active sites or cell membranes depends on a precise geometric fit. While no direct SAR studies comparing the E and Z isomers of this compound were found, research on other unsaturated fatty acids provides strong evidence for the importance of this feature. For example, some cis unsaturated fatty acids exhibit stronger antimicrobial activity than their trans counterparts, a phenomenon attributed to the kinked cis structure causing greater disruption and increased fluidity in the phospholipid bilayer of bacterial membranes. solubilityofthings.com Conversely, the biological effects of other lipids, such as ricinoleic acid's activation of the prostaglandin (B15479496) EP3 receptor, show a strong preference for a specific isomer. d-nb.info Therefore, the E-geometry of this compound is an essential component of its structure that undoubtedly influences its specific molecular interactions and subsequent mechanistic profile.

Effects of Functional Group Modifications (e.g., Hydroxylation, Halogenation, Esterification) on Mechanistic Profiles

Modifying the functional groups of this compound can profoundly alter its physicochemical properties and, consequently, its biological activity and mechanism of action.

Hydroxylation: The introduction of a hydroxyl (-OH) group can increase polarity and the potential for hydrogen bonding. The position of hydroxylation is crucial. Studies on C18 unsaturated fatty acids have shown that adding a hydroxyl group in the middle of the chain (specifically at positions C9 to C13) results in significant antifungal activity, whereas hydroxylation near the ends of the molecule is less effective. mdpi.com This suggests that a mid-chain hydroxylated analog of this compound could exhibit enhanced or altered biological effects. Enzymes like cytochrome P450s are known to naturally produce such hydroxylated fatty acids. nih.govrsc.org

Halogenation: The addition of halogen atoms such as bromine or chlorine is a natural diversification strategy, particularly in marine organisms. mathewsopenaccess.com Halogenation modifies the lipophilicity and electronic character of the molecule. A SAR study of synthetic vinyl halogenated fatty acids revealed that vinyl brominated derivatives possessed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), while the corresponding chlorinated analogs were less active. nih.gov This indicates that the type of halogen and its position can fine-tune biological activity.

Esterification and Amidation: Modification of the terminal carboxylic acid group is a common strategy in analog design. csic.es Converting the acid to an ester (e.g., a methyl ester) or an amide can change its solubility, cell permeability, and interaction with targets. In the case of the related compound exocarpic acid, amide derivatives were synthesized and shown to retain the same antimycobacterial mechanism of inhibiting mycolic acid biosynthesis, indicating that the carboxylic acid group itself may not be essential for this specific action, but rather the lipophilic chain is the key pharmacophore. researchgate.net

Interactive Table: Predicted Effects of Functional Group Modifications on C18 Acetylenic Acids

| Modification | Position | Potential Effect on Biological Profile | Reference |

|---|---|---|---|

| Hydroxylation | Mid-chain (e.g., C9-C13) | Can significantly increase antifungal activity. | mdpi.com |

| Terminal (e.g., C2, C18) | Often results in lower activity compared to mid-chain hydroxylation. | mdpi.com | |

| Halogenation | Vinyl position | Bromination can confer potent antibacterial activity (e.g., against MRSA). | nih.gov |

| Vinyl position | Chlorination may result in lower activity compared to bromination. | nih.gov | |

| Esterification | Carboxyl group | Alters solubility and permeability; can retain bioactivity. | researchgate.netmathewsopenaccess.com |

| Amidation | Carboxyl group | Can retain the mechanism of action (e.g., antimycobacterial). | researchgate.net |

Mechanistic Investigations of 5e Octadecene 7,9 Diynoic Acid in Cellular and Molecular Systems

Interactions with Biological Macromolecules and Cellular Components

The unique structural characteristics of 5E-Octadecene-7,9-diynoic acid, featuring a long-chain fatty acid with both a double bond and a conjugated diyne system, suggest several potential points of interaction with cellular components.

Incorporation into Cell Membranes and Lipid Bilayers

Direct experimental data on the incorporation of this compound into cell membranes is not available. However, the biophysical properties of fatty acids are well-known to influence membrane characteristics. The presence of unsaturated bonds (both double and triple) in a fatty acid chain typically introduces kinks, which prevent tight packing of phospholipids (B1166683) in the membrane bilayer. This generally leads to an increase in membrane fluidity. savemyexams.comwikipedia.org The rigid, linear structure of the diyne portion of this compound, combined with the kink from the E-configured double bond, would likely have a complex influence on the physical properties of the membrane, such as its fluidity and permeability, should it become incorporated. savemyexams.comwikipedia.org

Studies on other fatty acids have shown that membrane composition is crucial for cellular function. For instance, the ratio of polyunsaturated to monounsaturated fatty acids can affect cholesterol homeostasis and cell viability. nih.gov The integration of fatty acids with unusual structures, like acetylenic bonds, can alter the membrane's biophysical properties, which in turn can modulate the function of membrane-bound proteins and signaling pathways. mums.ac.irnih.gov

Modulation of Enzyme Activity (e.g., Acetylenase, Desaturase Interactions)

There is no specific information regarding the interaction of this compound with acetylenase enzymes. However, the class of acetylenic fatty acids is known to produce potent enzyme inhibitors. nih.gov The triple bonds in these molecules can act as "suicide substrates" for certain enzymes, leading to irreversible inhibition.

One relevant area of investigation is the inhibition of desaturase enzymes. A study on the diyne-furan fatty acid EV-086 demonstrated its function as a specific inhibitor of fungal delta-9 fatty acid desaturase, an essential enzyme for creating unsaturated fatty acids. asm.orgresearchgate.net This finding suggests that the diyne moiety is a key structural feature for this inhibitory activity. Given its diyne structure, it is plausible that this compound could also modulate the activity of desaturase enzymes, although this remains to be experimentally verified.

Furthermore, other acetylenic fatty acids have been shown to be inhibitors of enzymes central to inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov For example, 5,8,11,14-eicosatetraynoic acid is a known irreversible inhibitor of soybean lipoxygenase. nih.gov This raises the possibility that this compound could exhibit similar inhibitory properties.

Elucidation of Signaling Pathway Modulations

The structure of this compound as a polyunsaturated fatty acid suggests it could play a role in various cellular signaling cascades.

Involvement in Eicosanoid Biosynthesis Pathways (e.g., COX/LOX Pathways)

Eicosanoids are potent signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids, most notably arachidonic acid, by COX and LOX enzymes. nih.govresearchgate.net These pathways are critical in mediating inflammation. researchgate.net While there is no direct evidence of this compound being a substrate for these enzymes, other acetylenic fatty acids are known to be potent inhibitors of both COX and LOX pathways. nih.gov This inhibitory action is a key mechanism for the anti-inflammatory properties of some acetylenic fatty acids. mdpi.com It is therefore conceivable that this compound could modulate eicosanoid biosynthesis by inhibiting these key enzymes, though this has not been demonstrated.

Regulation of Cellular Homeostasis Mechanisms

Fatty acids are integral to maintaining cellular homeostasis through various mechanisms, including the regulation of membrane integrity, energy metabolism, and programmed cell death. scite.airesearchgate.net Unsaturated fatty acids can trigger distinct autophagic responses, a key cellular recycling process for maintaining homeostasis. researchgate.net For example, the monounsaturated fatty acid oleate (B1233923) can induce a non-canonical form of autophagy. researchgate.net

Furthermore, acetylenic fatty acids have been shown to impact cellular signaling and homeostasis. For instance, 6-octadecynoic acid and 9-octadecynoic acid can act as ligands for the free fatty acid receptor 1 (FFAR1), which leads to a stimulation of insulin (B600854) secretion. researchgate.netnih.gov This indicates a potential role for such compounds in metabolic signaling. Another acetylenic acid, 10,12-tricosadiynoic acid, was found to inhibit acyl-CoA oxidase-1, which in turn improved hepatic lipid metabolism and reduced reactive oxygen species in rats on a high-fat diet. researchgate.net These examples highlight the potential for this compound to be involved in regulating cellular homeostasis, although specific pathways remain uninvestigated.

Characterization of Specific Biological Mechanisms

While specific biological mechanisms for this compound are uncharacterized, research on its close isomer, exocarpic acid ((13E)-octadec-13-en-9,11-diynoic acid), provides valuable insights.

Exocarpic acid has been identified as the major active component in the plant Exocarpos latifolius and has demonstrated significant and selective antimycobacterial activity against Mycobacterium tuberculosis. scite.airesearchgate.net Further studies revealed that the mechanism of this activity is the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. researchgate.netwikipedia.org

Table 1: Reported Biological Activity of Exocarpic Acid, an Isomer of this compound

| Compound | Biological Activity | Mechanism of Action | Target Organism | Reference(s) |

|---|---|---|---|---|

| Exocarpic acid | Antimycobacterial | Inhibition of mycolic acid biosynthesis | Mycobacterium tuberculosis | scite.airesearchgate.netwikipedia.org |

| Exocarpic acid | Antibacterial | Not specified | Oral pathogens | wikipedia.org |

The demonstrated bioactivity of exocarpic acid suggests that this compound, due to its structural similarity, may also possess antimicrobial properties. The key difference between these isomers is the position of the double bond, which could influence the specificity and potency of any such activity.

Antimicrobial Mechanisms against Bacterial Strains

The antimicrobial activity of polyacetylenes, including compounds structurally related to this compound, has been a subject of scientific investigation. These compounds are recognized for their inhibitory effects against a spectrum of bacteria, encompassing both Gram-positive and Gram-negative strains. researchgate.net The bioactivity is often attributed to the highly conjugated π-electron system within the polyacetylene structure, which is thought to be a key factor in their antibacterial action. frontiersin.org

Research on related polyacetylenic fatty acids has demonstrated selective and significant activity. For instance, exocarpic acid (E-octadeca-13-ene-9,11-diynoic-acid), an analogue of the subject compound, has shown notable inhibitory effects against Mycobacterium tuberculosis H37Ra. researchgate.net Studies on other similar molecules, such as deca-4,6-diynoic acid, have revealed potent activity primarily against Gram-positive bacteria, with a mean minimal inhibition concentration (MIC) of 0.35 mg/mL. researchgate.net Furthermore, polyacetylenes isolated from Panax ginseng have demonstrated efficacy against bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govjst.go.jp The broad-spectrum potential of these compounds is highlighted by findings that various polyacetylene alcohols are active against multiple Mycobacterium species and other bacteria. frontiersin.org

The mechanism of action, while not fully elucidated for every compound, is generally believed to involve disruption of bacterial cellular processes. The unique chemical structure of polyacetylenes facilitates interactions with bacterial cell membranes or intracellular targets, leading to the inhibition of growth. researchgate.netfrontiersin.org

Table 1: Antibacterial Activity of Structurally Related Polyacetylenes

| Compound | Target Bacterial Strains | Reference |

|---|---|---|

| Exocarpic Acid (E-octadeca-13-ene-9,11-diynoic-acid) | Mycobacterium tuberculosis H37Ra | researchgate.net |

| Deca-4,6-diynoic acid | Gram-positive bacteria | researchgate.net |

| Polyacetylenes (e.g., Panaxacol (B9388), Dihydropanaxacol) | Staphylococcus aureus, Bacillus subtilis | nih.govjst.go.jp |

| Various Polyacetylene Alcohols | Mycobacterium fortuitum, Mycobacterium avium, Mycobacterium aurum, M. tuberculosis H37Ra, S. aureus, B. subtilis, Escherichia coli, P. aeruginosa | frontiersin.org |

Antifungal Activity Mechanisms

Polyacetylenes as a class exhibit significant antifungal properties. The proposed mechanisms of action are multifaceted and target fundamental cellular processes in fungi. At a cellular level, these compounds are thought to disrupt fungal membranes by altering their fluidity and permeability. researchgate.net This disruption can also involve damage to critical membrane proteins, compromising the structural and functional integrity of the fungal cell. researchgate.net

Beyond direct membrane damage, polyacetylenes interfere with intracellular signal transduction pathways that are vital for fungal growth and reproduction. researchgate.net Key pathways identified include the mitogen-activated protein kinase (MAPK) and calcium signaling systems. researchgate.net By disrupting these signaling cascades, the compounds can effectively halt fungal proliferation. Another identified mechanism involves the inhibition of the fatty acid synthesis pathway (FASII), which is crucial for fungal viability. researchgate.net

Research has identified several fungal species susceptible to polyacetylenes. For example, compounds isolated from Panax ginseng hairy root cultures, such as panaxacol and dihydropanaxacol, have shown inhibitory activity against Cryptococcus neoformans and Aspergillus fumigatus. nih.govjst.go.jp The thionin from Pyrularia pubera, a plant that also produces polyacetylenic acids, is known to inhibit the growth of various fungal pathogens through membrane depolarization and subsequent cell death. mdpi.com

Table 2: Antifungal Activity of Polyacetylenes and Related Compounds

| Compound Class/Specific Compound | Target Fungal Strains | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Polyacetylenes (General) | General Fungi | Disruption of membrane fluidity/permeability; damage to membrane proteins; interference with MAPK and calcium signaling; inhibition of fatty acid synthesis. | researchgate.net |

| Panaxacol, Dihydropanaxacol | Cryptococcus neoformans, Aspergillus fumigatus | Antimicrobial activity, likely involving membrane disruption or metabolic inhibition. | nih.govjst.go.jp |

| Pyrularia Thionin (from a polyacetylene-producing plant) | Plant and Fungal Pathogens | Membrane depolarization, Ca2+ influx, activation of phospholipase A2, leading to membrane disruption and cell death. | mdpi.com |

| Isobavachalcone (structurally different, but demonstrates broad antimicrobial action) | Candida albicans | General antifungal activity. | frontiersin.org |

Molecular Basis of Anti-Inflammatory Processes

The anti-inflammatory activities of fatty acid derivatives, including those structurally similar to this compound, are rooted in their ability to modulate key signaling pathways that regulate the inflammatory response. ontosight.ai Research on related octadecenoic acids provides insight into these molecular mechanisms.

A key mechanism involves the suppression of pro-inflammatory mediators. For instance, 8-oxo-9-octadecenoic acid (OOA) has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells. nih.gov This suppression is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.gov

At the signaling level, these fatty acids can interfere with the mitogen-activated protein kinase (MAPK) pathway. OOA was found to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), two critical components of the MAPK cascade. nih.gov Furthermore, these compounds can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. OOA inhibits NF-κB signaling by reducing the phosphorylation of its inhibitor, IκB-α, and the p50 subunit of NF-κB itself. nih.gov

Conversely, some related compounds can promote inflammation. 17-octadecynoic acid (17-ODYA) was found to polarize macrophages towards a pro-inflammatory M1 phenotype and significantly upregulate the expression of inflammatory genes such as IL-1α, IL-1β, and IL-6. researchgate.net This highlights the nuanced and structure-specific interactions of these fatty acids within inflammatory processes.

Table 3: Molecular Mechanisms of Inflammation Modulation by Related Fatty Acids

| Compound | Molecular Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| 8-oxo-9-octadecenoic acid (OOA) | iNOS, COX-2, NO, TNF-α, IL-6 | Suppresses production/expression. | nih.gov |

| MAPK Pathway (JNK, ERK) | Inhibits phosphorylation. | nih.gov | |

| NF-κB Pathway (IκB-α, p50) | Reduces phosphorylation, inhibiting activation. | nih.gov | |

| 17-octadecynoic acid (17-ODYA) | Macrophage Polarization | Promotes pro-inflammatory M1 phenotype. | researchgate.net |

| IL-1α, IL-1β, IL-6, MCP-1 | Upregulates gene expression. | researchgate.net |

Role in Plant Allelopathy and Defense Mechanisms

Allelopathy refers to the chemical inhibition of one plant by another, a process mediated by the release of secondary metabolites known as allelochemicals. bohrium.comhebmu.edu.cn Long-chain fatty acids and polyacetylenes, such as this compound, are among the classes of compounds implicated in these interactions. researchgate.netbohrium.com Plants can release these substances into the environment through root exudation, leaching from leaves, or decomposition of plant litter, thereby influencing the growth and development of neighboring plants. hebmu.edu.cn

The mode of action for allelochemicals is diverse, affecting a wide range of physiological and biochemical processes in the target plant. bohrium.com Documented effects include the inhibition of crucial enzymes, interference with photosynthesis and mitochondrial respiration, disruption of membrane permeability, and alteration of ion uptake. bohrium.com For example, some phenolic compounds, another class of allelochemicals, have been shown to inhibit enzymes involved in seed germination. bohrium.com Fatty acids such as palmitic and linoleic acid can suppress weed growth by modifying the activity of antioxidant enzymes and reducing chlorophyll (B73375) content. mdpi.com

Furthermore, many allelochemicals are thought to induce a secondary oxidative stress in the target plant, leading to an overproduction of reactive oxygen species (ROS). bohrium.com This can cause cellular damage, particularly to membranes. bohrium.com

The compound's origin from plants like Pyrularia pubera, a parasitic shrub, provides context for its role in plant defense and interference. bugwoodcloud.org Parasitism is an extreme form of allelopathic interaction. The leaves of P. pubera contain high concentrations of oils and are slow to decompose, suggesting a mechanism for the sustained release of defensive or allelopathic compounds into the soil. bugwoodcloud.org It is plausible that polyacetylenic fatty acids released from the plant or its litter contribute to its ability to parasitize hosts and defend against soil-borne pathogens. nih.govjst.go.jp

Table 4: Allelopathic and Defense Mechanisms of Related Compounds

| Compound Class/Specific Compound | Mechanism/Effect | Target Process | Reference |

|---|---|---|---|

| Allelochemicals (General) | Inhibition of electron transport | Photosynthesis | bohrium.com |

| Allelochemicals (General) | Inhibition of respiratory activity | Mitochondrial Respiration | bohrium.com |

| Palmitic Acid, Linoleic Acid | Modification of enzyme activity and chlorophyll levels | Antioxidant defense, photosynthesis | mdpi.com |

| Allelochemicals (General) | Induction of Reactive Oxygen Species (ROS) | Oxidative Stress, Membrane Damage | bohrium.com |

| Polyacetylenes from Panax ginseng | Released from roots into soil | Plant Defense against soil microbes | nih.govjst.go.jp |

Chemoinformatic and Computational Studies on 5e Octadecene 7,9 Diynoic Acid

In Silico Prediction of Molecular Properties and Interactions

The computational characterization of 5E-Octadecene-7,9-diynoic acid involves the prediction of its physicochemical properties using established algorithms. These in silico methods provide foundational data for understanding the molecule's potential behavior in biological systems. Key molecular properties have been calculated and are available through public databases.

The molecular formula of this compound is C18H26O2. Its structure consists of an eighteen-carbon chain containing a carboxylic acid group, a trans-configured double bond between carbons 5 and 6, and two triple bonds at positions 7 and 9. This combination of functional groups results in a molecule with specific electronic and conformational characteristics.

A key predicted property is the partition coefficient (XlogP), which is estimated to be 5.9. This value suggests a high degree of lipophilicity, indicating a preference for nonpolar environments over aqueous ones. The topological polar surface area (TPSA), a descriptor related to a molecule's ability to form hydrogen bonds, is 37.3 Ų. Other computed properties include a rotatable bond count of 10, and one hydrogen bond donor and one acceptor, which are important for assessing molecular flexibility and potential intermolecular interactions. chemscene.com

Table 1: Predicted Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H26O2 | |

| Molecular Weight | 274.4 g/mol | f1000research.com |

| Monoisotopic Mass | 274.19328 Da | researchgate.net |

| XlogP | 5.9 | |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Rotatable Bonds | 10 | chemscene.com |

Ligand-Protein Docking and Molecular Dynamics Simulations

A comprehensive search of scientific literature and computational databases reveals no specific studies focused on the ligand-protein docking or molecular dynamics simulations of this compound. While general methodologies for docking and molecular dynamics are well-established for fatty acids and other lipids, dedicated research applying these techniques to elucidate the specific protein targets and binding stability of this compound has not been published. researchgate.net Such studies would be instrumental in identifying potential protein interaction partners and understanding the dynamic behavior of the molecule within a biological binding pocket. researchgate.net

Database Mining and Annotation (e.g., PubChem, ChEMBL, LIPID MAPS)

This compound is cataloged in several major chemical and biological databases, which serve as crucial resources for its annotation and data dissemination.

In the PubChem database, the compound is assigned the Compound Identification (CID) number 9543636. The entry provides essential information, including its chemical structure, molecular formula (C18H26O2), and various computed properties. It also cross-references to other databases, such as ChEMBL.

The ChEMBL database, which focuses on bioactive molecules with drug-like properties, lists the compound under the identifier CHEMBL489540. This entry is linked back to the corresponding PubChem record, ensuring data integration between these key resources.

The LIPID MAPS (Lipid Metabolites and Pathways Strategy) database, a comprehensive resource for lipidomics, classifies this compound within its structure database. It is assigned the LIPID MAPS ID LMFA01030737 and is categorized under the Fatty Acyls [FA] main class and Fatty Acids and Conjugates [FA01] subclass. researchgate.net The database provides its systematic name and confirms its exact monoisotopic mass as 274.193280 Da. researchgate.net

Table 2: Database Identifiers for this compound

| Database | Identifier | Source |

|---|---|---|

| PubChem | CID 9543636 | |

| ChEMBL | CHEMBL489540 | |

| LIPID MAPS | LMFA01030737 | researchgate.net |

Future Research Directions and Translational Perspectives for 5e Octadecene 7,9 Diynoic Acid

Exploration of Undiscovered Biosynthetic Pathways

The biosynthesis of most polyacetylenic lipids, including likely pathways for 5E-Octadecene-7,9-diynoic acid, is thought to originate from common fatty acid precursors. researchgate.netnih.gov Isotopic tracer studies have shown that many polyacetylenes are derived from fatty acids and polyketides. nih.gov The general pathway often starts with linoleic acid, which is converted to the first monoacetylenic intermediate, crepenynic acid, by an acetylenase enzyme. researchgate.net From crepenynic acid, a variety of polyacetylenes can be formed. researchgate.net

Research into the polyacetylene biosynthesis in plants like carrot (Daucus carota) has identified that enzymes related to the Δ12 oleic acid desaturase (FAD2) family are crucial for introducing the double and triple bonds that characterize these molecules. plantae.orgoup.com In carrots, specific FAD2-like acetylenases and desaturases work in sequence to create polyacetylene backbones. carrotomics.org For instance, after the formation of linoleic acid, divergent FAD2-like acetylenases convert it into crepenynic acid, which is then further desaturated by other FAD2 enzymes. carrotomics.org

A primary future research direction is to identify the specific enzymatic machinery responsible for producing this compound. This involves mining genomes of organisms known to produce similar compounds for FAD2-like gene candidates and functionally characterizing them through heterologous expression in hosts like yeast (Saccharomyces cerevisiae) or Arabidopsis thaliana. plantae.orgcarrotomics.org Understanding these pathways is the first step toward modulating polyacetylene levels in plants or enabling their production in engineered systems. oup.comcarrotomics.org

| Enzyme/Gene Class | Function in Polyacetylene Biosynthesis | Potential Role for this compound |

| Δ12 Oleic Acid Desaturase (FAD2) | Converts oleic acid to linoleic acid, the initial precursor. carrotomics.org | Likely the first step in the biosynthetic pathway. |

| FAD2-like Acetylenases | Introduce the first triple bond, converting linoleic acid to crepenynic acid. carrotomics.org | A key enzyme class to investigate for forming the diyne moiety. |

| Bifunctional FAD2 Desaturases | Introduce additional double or triple bonds, such as the Δ14 desaturation of crepenynic acid. carrotomics.org | Enzymes of this type would be responsible for creating the specific unsaturation pattern of this compound. |

| Other Modifying Enzymes | Responsible for functional group additions and chain modifications that create structural diversity. oup.com | Investigation is needed to see if other enzymes modify the carboxyl group or other parts of the carbon chain. |

Advanced Spectroscopic Techniques for In Situ Analysis

Analyzing polyacetylenes like this compound, especially within a biological or material matrix, requires sophisticated analytical methods. numberanalytics.com Advanced spectroscopic techniques are crucial for understanding the compound's structure, localization, and interactions without extensive extraction and purification, which can degrade these often-unstable molecules. nih.gov

Infrared (IR) and Raman Spectroscopy are powerful for identifying functional groups. numberanalytics.com IR spectroscopy can confirm the presence of the carboxylic acid group, while Raman spectroscopy is particularly useful for characterizing the C=C and C≡C bonds of the conjugated system. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and is a cornerstone of polymer analysis. numberanalytics.com For this compound, advanced NMR techniques could elucidate its conformation and interactions with other molecules in situ.

UV-Vis Spectroscopy is used to study the conjugated system of polyenes, providing information on the length and nature of the conjugated carbon-carbon double and triple bonds. preprints.org This can be applied to monitor changes in the electronic structure of this compound in different environments.

For more advanced applications, Energy-Resolved Electrochemical Impedance Spectroscopy (ER-EIS) has proven to be a powerful tool for studying the electronic structure of polyacetylene thin films, which could be adapted for materials incorporating this compound. acs.org Furthermore, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used for surface composition analysis of materials containing the compound. researchgate.net

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| Infrared (IR) Spectroscopy | Vibrational modes of functional groups. numberanalytics.com | Identification of the carboxylic acid (-COOH) and hydrocarbon chain features. |

| Raman Spectroscopy | Molecular structure, crystallinity, orientation. numberanalytics.com | Characterization of the specific C=C and C≡C stretching and bending vibrations. numberanalytics.com |

| UV-Vis Spectroscopy | Electronic transitions in conjugated systems. preprints.org | Analysis of the conjugated ene-diyne system and its interactions. |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure and connectivity. numberanalytics.com | Complete structural elucidation and conformational analysis. |

| Energy-Resolved EIS (ER-EIS) | Electronic structure and density of states in thin films. acs.org | Probing the electronic properties of materials derived from the compound. acs.org |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical state. researchgate.net | Analysis of the surface of bio-inspired materials or coatings. researchgate.net |

High-Throughput Screening for Novel Mechanistic Insights

High-throughput screening (HTS) provides a rapid way to explore the biological activities of compounds and understand their mechanisms of action (MoA). nih.gov Applying HTS to this compound and its synthetic derivatives could uncover novel biological functions. researchgate.netmdpi.com Screening can be performed against a wide array of targets, including enzymes, receptors, and whole-cell assays, to identify potential bioactivities. nih.gov

Future research could employ HTS to screen a library based on the this compound scaffold against panels of bacterial or fungal strains to explore antimicrobial potential, or against various human cell lines to identify cytotoxic or other effects. plantae.orgmdpi.com For instance, libraries of asymmetrical polyacetylenes have been synthesized and screened to identify compounds with selective antibacterial activity. mdpi.com

Advanced informatic tools can accelerate this process. Bioactive Molecular Networking (BMN) can help identify potentially active molecules directly from complex mixtures, while Compound Activity Mapping (CAM) can predict the MoA of bioactive compounds early in the screening process. nih.gov These approaches would allow for a hypothesis-driven discovery model, where the potential biological role of this compound could be rationalized based on large-scale screening data. nih.gov

Engineered Biosynthesis for Sustainable Production

The discovery of the biosynthetic genes for this compound would pave the way for its sustainable production through engineered biosynthesis. oup.com Natural sources, such as marine sponges or plants, often provide limited quantities of these complex molecules, and chemical synthesis can be challenging. mdpi.com Metabolic engineering offers a promising alternative.

Once the key enzymes (acetylenases, desaturases) are identified and cloned, they can be introduced into a suitable heterologous host, such as Saccharomyces cerevisiae (yeast) or specialized production plants. carrotomics.org Yeast is a common host for reconstituting fatty acid metabolic pathways. plantae.org By expressing the required enzymes, the host organism could be engineered to convert simple, abundant precursors like oleic acid into this compound. carrotomics.org

This approach not only enables the large-scale, sustainable production of the compound for further research but also allows for the creation of novel polyacetylene structures through combinatorial biosynthesis, where enzymes from different pathways are mixed and matched. carrotomics.org This could generate a library of related molecules for HTS and structure-activity relationship studies.

Application in Materials Science and Bio-inspired Engineering (Excluding specific product development and commercial applications)

The field of bio-inspired engineering seeks to emulate nature's designs to create advanced materials with novel properties. nih.goveit.edu.au The rigid, conjugated structure of polyacetylenes makes them intriguing building blocks for new polymers and materials. mdpi.com The this compound molecule, with its conjugated ene-diyne system and a terminal carboxylic acid, offers unique potential for creating structured, functional materials.

The carboxylic acid group provides a reactive handle for polymerization or for grafting the molecule onto surfaces, creating bio-inspired coatings. nih.gov The conjugated backbone is expected to impart specific electronic and optical properties, a characteristic feature of polyacetylenes. preprints.org Research could explore the self-assembly of this amphiphilic molecule into higher-order structures, such as fibers or nanospheres, which could serve as templates or scaffolds in materials science. mdpi.com

Furthermore, the principles of bio-inspired polymer design could be used to create materials that mimic the hierarchical structures found in nature, potentially leading to materials with enhanced mechanical properties, self-healing capabilities, or responsiveness to external stimuli. nih.govmdpi.comnih.gov The incorporation of this compound into hydrogels or other polymers could be investigated to understand how its unique structure influences material properties like mechanical strength, hydrophobicity, and electronic conductivity, providing fundamental insights for the design of future bio-inspired materials. nih.gov

Q & A

Q. How can the stereochemistry of 5E-Octadecene-7,9-diynoic acid be experimentally validated?

- Methodological Answer: Stereochemical validation requires a combination of nuclear magnetic resonance (NMR) and X-ray crystallography. For conjugated systems like this compound, H-NMR can identify coupling constants to infer double-bond geometry (e.g., trans/cis configurations). High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHO, average mass 274.404), while X-ray diffraction provides definitive spatial arrangement of atoms . For unsaturated diynoic acids, computational modeling (e.g., DFT) can supplement experimental data to resolve ambiguities in stereochemistry.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: Key techniques include:

- Infrared (IR) Spectroscopy: Identifies carboxylic acid functional groups (C=O stretch ~1700 cm) and alkyne C≡C bonds (~2100 cm).

- Ultraviolet-Visible (UV-Vis): Detects conjugated diyne systems (absorption ~230–260 nm).

- HRMS: Validates molecular weight (single-isotope mass: 274.193280) and fragmentation patterns .

- 2D-NMR (COSY, HSQC): Resolves overlapping signals in complex unsaturated structures.

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of conjugated diyne systems in this compound under varying conditions?

- Methodological Answer: A controlled experimental framework should include:

- Variable pH Studies: Assess stability of the carboxylic acid group and diyne system in acidic/basic media.

- Thermal Analysis (DSC/TGA): Determine decomposition thresholds and reactivity under heat.

- Catalytic Hydrogenation: Use Pd/C or Lindlar catalysts to selectively reduce alkynes/alkenes, followed by GC-MS to track intermediates.

- Comparative Analysis: Compare reactivity with structural analogs (e.g., 11Z-Hexadecen-7,9-diynoic acid) to isolate electronic/steric effects .

Q. What strategies resolve contradictions in spectral data for unsaturated diynoic acids like this compound?

- Methodological Answer: Contradictions often arise from impurities or overlapping signals. Solutions include:

- Purification: Use preparative HPLC to isolate isomers or byproducts.

- Advanced NMR Techniques: Implement C-DEPT or NOESY to distinguish stereoisomers.

- Cross-Validation: Compare data with structurally related compounds (e.g., 11Z-Hexadecen-7,9-diynoic acid) to identify common artifacts .

- Statistical Analysis: Apply multivariate methods (PCA) to spectral datasets to isolate outliers .

Methodological Considerations

Q. How should researchers structure reports on synthetic pathways or stability studies of this compound?

- Guidelines:

- Introduction: Contextualize the compound’s role in lipid biochemistry or synthetic chemistry.

- Methods: Detail purification protocols (e.g., column chromatography solvents, gradients).

- Results: Use tables/figures to compare yields, spectral data, and stability metrics.

- Discussion: Address discrepancies between experimental and computational models .

Q. What ethical and analytical practices are critical when publishing data on novel fatty acids?

- Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.